4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one
Description
Propriétés
IUPAC Name |
4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14-11-19(9-8-17-14)16(21)12-4-3-5-13(10-12)22-15-6-1-2-7-18-15/h1-7,10H,8-9,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHKFWRPVDYJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. It is used in the synthesis of novel heterocyclic compounds with potential biological activities. In medicinal chemistry, it has been studied for its anti-fibrotic, antimicrobial, antiviral, antitumor, and antifibrotic properties . Additionally, it is used in the development of new materials for biomedical and electronic applications.
Mécanisme D'action
The mechanism of action of 4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in collagen synthesis, thereby exhibiting anti-fibrotic activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Compounds
Piperazin-2-one derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural Features of 4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one and Analogs
Key Observations:
- Substituent Diversity : The target compound’s 3-(pyridin-2-yloxy)benzoyl group distinguishes it from analogs with trifluoromethyl (), methoxy (), or simpler pyridyl substituents ().
- Linker Variations : Compound includes an ethyl linker to a phenylpiperazine group, enhancing conformational flexibility, whereas the target compound directly attaches the benzoyl group.
Physicochemical and Pharmacokinetic Properties
Table 2: Substituent Effects on Properties
Notes:
Kinase Inhibition
- Compound (pyrido-pyrimidinone derivative) is synthesized as a kinase inhibitor, leveraging the pyridine and piperazine moieties for ATP-binding pocket interactions. The target compound’s pyridyloxy group may similarly engage in hydrogen bonding with kinase targets .
Receptor Modulation
- The target compound’s pyridyloxy group could modulate selectivity for specific GPCR subtypes.
Antimicrobial Potential
- Piperazine derivatives like (3-(pyridin-2-yl)piperazin-2-one) are precursors in antifungal agents, though activity depends on substituent bulk and polarity .
Activité Biologique
4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring linked to a benzoyl moiety and a pyridine group, which may enhance its lipophilicity and interaction with biological targets. The structural formula can be represented as follows:
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, which are crucial for various physiological processes .
- Interaction with Receptors : It has affinity for serotoninergic and dopaminergic receptors, suggesting potential applications in neuropharmacology .
Inhibition Potency
The inhibitory potency of this compound against MAGL has been quantified with an IC50 value indicating the concentration required to inhibit 50% of the enzyme activity. For instance, derivatives of this compound have shown IC50 values ranging from 80 nM to 0.84 µM depending on structural modifications .
Selectivity Profile
This compound exhibits selectivity for MAGL over other enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and cannabinoid receptors (CB1 and CB2), with IC50 values greater than 10 µM for these targets .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colorectal cancers. The reported IC50 values for these activities range from 7.9 to 92 µM .
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential use in treating mood disorders. Notably, it has been observed to induce less catalepsy compared to traditional antipsychotics like haloperidol, indicating a favorable side effect profile .
Summary Table of Biological Activities
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| MAGL Inhibition | Monoacylglycerol lipase | 80 nM - 0.84 µM | Selective over FAAH and cannabinoid receptors |
| Anticancer Activity | Various cancer cell lines | 7.9 - 92 µM | Effective against breast and colorectal cancers |
| Neuropharmacological Effects | Serotonin receptors | Not specified | Lower catalepsy induction compared to haloperidol |
Q & A
Q. What are the optimal synthetic routes for 4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one, and how can reaction yields be improved?
Methodological Answer:
- Route Optimization : Use nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the pyridinyloxy group. For example, demonstrates that coupling 3-(pyridin-2-yloxy)benzoyl chloride with piperazin-2-one derivatives in anhydrous DMF at 80–100°C achieves yields up to 85% .
- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of benzoyl chloride to piperazinone) and employ catalysts like Pd(OAc)₂ or CuI. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- ¹H/¹³C NMR : Compare observed shifts with theoretical predictions. For instance, the pyridinyl proton typically resonates at δ 8.2–8.5 ppm, while the benzoyl carbonyl appears at ~δ 167 ppm in ¹³C NMR .
- IR : Confirm carbonyl (C=O) stretches at 1650–1680 cm⁻¹ and pyridinyl C-N vibrations at 1550–1600 cm⁻¹ .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Storage Guidelines : Store at –20°C in airtight, light-protected containers under nitrogen to prevent hydrolysis of the benzoyl-piperazinone bond. indicates stability for ≥6 months under these conditions .
- Decomposition Risks : Avoid prolonged exposure to moisture or acidic environments, which may degrade the compound into pyridine-2-ol and benzoyl fragments .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data between experimental and computational predictions?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should controls be designed?
Methodological Answer:
- Assay Design :
- Kinase Inhibition : Use fluorescence polarization assays (e.g., EGFR kinase) with ATPγS as a competitive substrate. Include staurosporine as a positive control (IC₅₀ ~2 nM) .
- Cytotoxicity : Test against HEK293 or HeLa cells using MTT assays. Normalize data to vehicle (DMSO ≤0.1%) and cisplatin controls .
- Data Validation : Perform triplicate runs and apply ANOVA with post-hoc Tukey tests (p < 0.05).
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target affinity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
